molecular formula C20H25N5O2 B2876795 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 2034338-98-0

4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2876795
CAS No.: 2034338-98-0
M. Wt: 367.453
InChI Key: AMDMDPYKIHEONR-UHFFFAOYSA-N
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Description

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a tetrahydropyrazolo[1,5-a]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 4-position with a carbonyl group, which is further linked to a piperazine ring. The piperazine ring is substituted at the 1-position with a carboxamide group, which is further substituted with an o-tolyl group (a phenyl ring with a methyl group at the ortho position).


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydropyrazolo[1,5-a]pyridine core would likely impart rigidity to the molecule, while the piperazine ring could potentially adopt a chair or boat conformation. The presence of the carbonyl group and the carboxamide group could also lead to the formation of intramolecular hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could potentially undergo nucleophilic addition reactions, while the carboxamide group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple nitrogen atoms and the carbonyl group could enhance its solubility in polar solvents. The compound could also exhibit strong UV absorption due to the presence of the conjugated system .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds similar to 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide have been synthesized for the development of novel fused heterobicycles. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols showcases the versatility of these compounds in forming heterocyclic structures, which have potential applications in medicinal chemistry and drug development (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Antimicrobial and Anti-inflammatory Agents

Novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase-1/2 inhibitors and exhibited notable inhibitory activity, demonstrating the potential of related compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

G Protein-Biased Dopaminergics

The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines led to the discovery of high-affinity dopamine receptor partial agonists. These compounds were characterized for favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their utility in designing novel therapeutics for psychiatric disorders (Möller et al., 2017).

Tuberculosis Treatment

Some 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these compounds, specific derivatives showed significant activity against Mycobacterium tuberculosis, suggesting their potential role in treating tuberculosis (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Protoporphyrinogen Oxidase Inhibitors

A series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives synthesized as candidate herbicides demonstrated both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. This showcases the potential of such compounds in agricultural applications as well as in studying the biochemical pathways involved in plant growth and development (Li et al., 2008).

Future Directions

The compound “4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide” could potentially be of interest in medicinal chemistry due to the presence of the tetrahydropyrazolo[1,5-a]pyridine core . Future research could explore its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

N-(2-methylphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-6-2-3-8-17(15)21-20(27)24-12-10-23(11-13-24)19(26)18-14-16-7-4-5-9-25(16)22-18/h2-3,6,8,14H,4-5,7,9-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDMDPYKIHEONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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